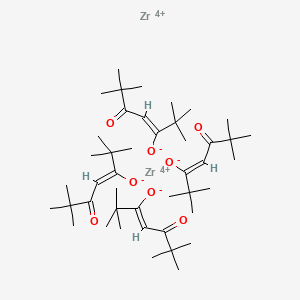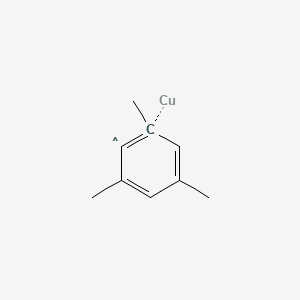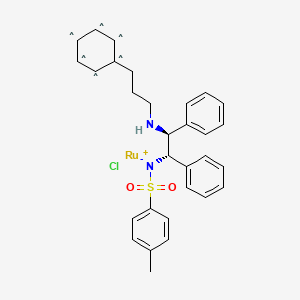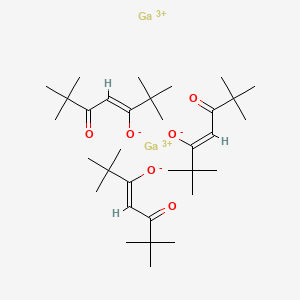
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a compound that features two gallium atoms coordinated with a ligand derived from (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) typically involves the reaction of gallium salts with the ligand precursor under controlled conditions. One common method involves the use of gallium nitrate and the ligand precursor in an organic solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gallium oxide species, while reduction could produce gallium metal or lower oxidation state gallium compounds.
Applications De Recherche Scientifique
Digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Catalysis: It can be used as a catalyst in various chemical reactions, including polymerization and organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or magnetic properties.
Biomedical Applications: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent.
Mécanisme D'action
The mechanism by which TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) exerts its effects involves coordination chemistry. The gallium atoms interact with the ligand to form a stable complex, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biomedical use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other gallium complexes with different ligands, such as gallium nitrate complexes and hydroxido-bridged digallium complexes .
Uniqueness
What sets TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) apart is its specific ligand structure, which imparts unique electronic and steric properties. This makes it particularly effective in certain catalytic applications and materials science research .
Propriétés
IUPAC Name |
digallium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.2Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKDIQODAXVTCQ-NRKDBUQUSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ga+3].[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ga+3].[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57Ga2O6+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)
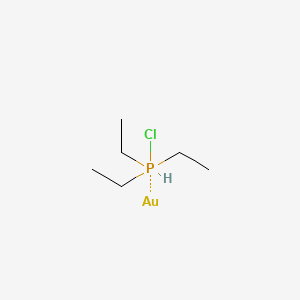

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate](/img/structure/B8117786.png)
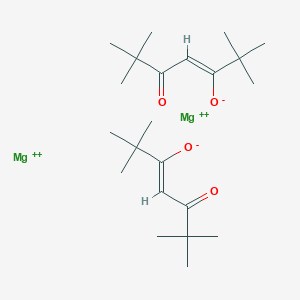
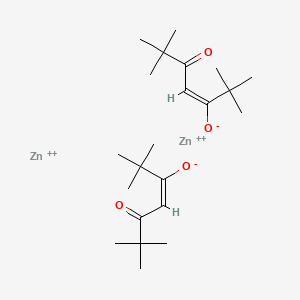
![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8117809.png)
![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)
